rac-(1R,2S)-2-(pyridin-4-yl)cyclopropan-1-amine
Description
rac-(1R,2S)-2-(pyridin-4-yl)cyclopropan-1-amine is a chiral cyclopropane derivative featuring a pyridin-4-yl substituent. Cyclopropane amines are valued in medicinal chemistry for their conformational rigidity, which mimics bioactive conformations of flexible molecules.
Properties
Molecular Formula |
C8H10N2 |
|---|---|
Molecular Weight |
134.18 g/mol |
IUPAC Name |
(1R,2S)-2-pyridin-4-ylcyclopropan-1-amine |
InChI |
InChI=1S/C8H10N2/c9-8-5-7(8)6-1-3-10-4-2-6/h1-4,7-8H,5,9H2/t7-,8+/m0/s1 |
InChI Key |
CISQJYJSJIJMML-JGVFFNPUSA-N |
Isomeric SMILES |
C1[C@H]([C@@H]1N)C2=CC=NC=C2 |
Canonical SMILES |
C1C(C1N)C2=CC=NC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-(1R,2S)-2-(pyridin-4-yl)cyclopropan-1-amine typically involves the following steps:
Formation of the Cyclopropane Ring: This can be achieved through cyclopropanation reactions, such as the Simmons-Smith reaction, where a diazo compound reacts with an alkene in the presence of a metal catalyst.
Introduction of the Pyridine Moiety: The pyridine ring can be introduced via nucleophilic substitution reactions or through cross-coupling reactions such as the Suzuki or Heck reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes mentioned above to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
rac-(1R,2S)-2-(pyridin-4-yl)cyclopropan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation or metal hydrides such as lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially on the pyridine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for potential therapeutic effects, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of rac-(1R,2S)-2-(pyridin-4-yl)cyclopropan-1-amine involves its interaction with specific molecular targets. These may include enzymes, receptors, or nucleic acids. The compound’s effects are mediated through pathways that regulate cellular processes such as signal transduction, gene expression, or metabolic activity.
Comparison with Similar Compounds
Structural Variations and Molecular Properties
The table below compares rac-(1R,2S)-2-(pyridin-4-yl)cyclopropan-1-amine with key analogues:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
